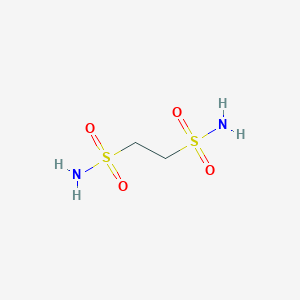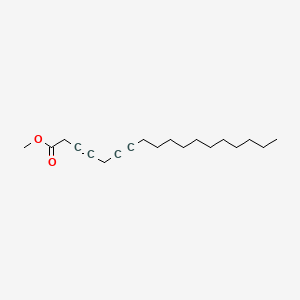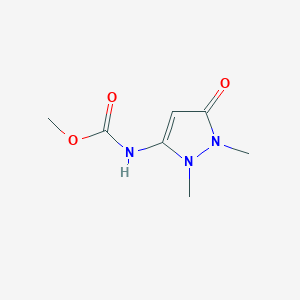![molecular formula C10H12BrIN4 B13973735 6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B13973735.png)
6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of bromine and iodine atoms, which contribute to its unique chemical properties. It is used in various fields of scientific research due to its potential biological and chemical activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of imidazo[1,2-a]pyrazine derivatives. The reaction conditions often include the use of bromine and iodine reagents under controlled temperatures and solvents to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) and potassium bromide (KBr) in polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives with different functional groups, which can be further utilized in chemical and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes and receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-3-iodoimidazo[1,2-a]pyridine
- 6-Bromo-N-(3-chloro-2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine
- 3-Iodoimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern and the presence of both bromine and iodine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C10H12BrIN4 |
|---|---|
Molekulargewicht |
395.04 g/mol |
IUPAC-Name |
6-bromo-3-iodo-N-(2-methylpropyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C10H12BrIN4/c1-6(2)3-13-9-10-14-4-8(12)16(10)5-7(11)15-9/h4-6H,3H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
NOHZGRDQFBVRJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1=NC(=CN2C1=NC=C2I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)

![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)





